molecular formula C16H17N3O2 B5725861 2-[4-(DIMETHYLAMINO)BENZAMIDO]BENZAMIDE

2-[4-(DIMETHYLAMINO)BENZAMIDO]BENZAMIDE

Cat. No.: B5725861
M. Wt: 283.32 g/mol
InChI Key: QADQZHZASLCBRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(DIMETHYLAMINO)BENZAMIDO]BENZAMIDE is a chemical compound with the molecular formula C16H18N2O2 It is a benzamide derivative, characterized by the presence of a dimethylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(DIMETHYLAMINO)BENZAMIDO]BENZAMIDE typically involves the condensation of 4-(dimethylamino)benzoic acid with 4-aminobenzamide. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(DIMETHYLAMINO)BENZAMIDO]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(DIMETHYLAMINO)BENZAMIDO]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and bacterial infections.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(DIMETHYLAMINO)BENZAMIDO]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)benzamide
  • 2-Amino-5-(dimethylamino)benzamide
  • 2-(Methylamino)benzamide
  • 4-(Dimethylamino)-N-(2-propynyl)benzamide

Uniqueness

2-[4-(DIMETHYLAMINO)BENZAMIDO]BENZAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its dimethylamino group enhances its solubility in organic solvents, while the benzamide moiety provides a versatile platform for further chemical modifications .

Properties

IUPAC Name

2-[[4-(dimethylamino)benzoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-19(2)12-9-7-11(8-10-12)16(21)18-14-6-4-3-5-13(14)15(17)20/h3-10H,1-2H3,(H2,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADQZHZASLCBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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